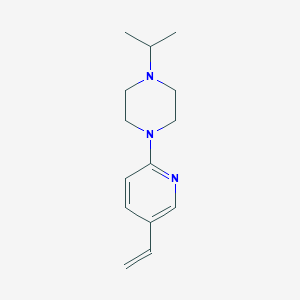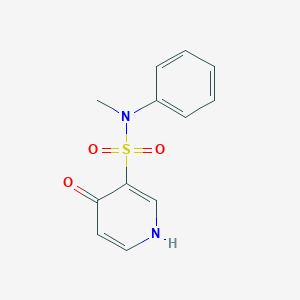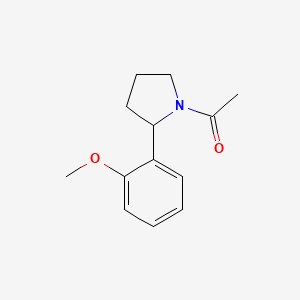
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Metoxifenil)pirrolidin-1-il)etanona es un compuesto químico que presenta un anillo pirrolidina unido a un grupo metoxifenilo. Este compuesto es de interés debido a sus posibles aplicaciones en varios campos, incluida la química medicinal y la síntesis orgánica. La presencia del anillo pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno, contribuye a sus propiedades químicas únicas y actividades biológicas.
Métodos De Preparación
La síntesis de 1-(2-(2-metoxifenil)pirrolidin-1-il)etanona generalmente implica la reacción del ácido 2-metoxifenilacético con pirrolidina en condiciones específicas. La reacción a menudo está catalizada por una base como el hidróxido de sodio o el carbonato de potasio. El proceso implica calentar los reactivos en un disolvente adecuado, como etanol o metanol, para facilitar la formación del producto deseado .
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza .
Análisis De Reacciones Químicas
1-(2-(2-Metoxifenil)pirrolidin-1-il)etanona se somete a varias reacciones químicas, que incluyen:
Sustitución: El grupo metoxilo en el compuesto se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
1-(2-(2-Metoxifenil)pirrolidin-1-il)etanona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: En la investigación biológica, el compuesto se estudia por sus posibles interacciones con objetivos biológicos, como enzimas y receptores.
Medicina: Se investigan las posibles propiedades terapéuticas del compuesto para el tratamiento de diversas enfermedades.
Industria: En aplicaciones industriales, el compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(2-Metoxifenil)pirrolidin-1-il)etanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo pirrolidina y el grupo metoxifenilo contribuyen a su afinidad de unión y selectividad. El compuesto puede inhibir o activar ciertas vías biológicas, lo que lleva a los efectos observados .
Comparación Con Compuestos Similares
1-(2-(2-Metoxifenil)pirrolidin-1-il)etanona se puede comparar con otros compuestos similares, como:
1-Fenil-2-(pirrolidin-1-il)etanona: Este compuesto presenta un grupo fenilo en lugar de un grupo metoxifenilo.
α-Pirrolidinovalerofenona (α-PVP): Este compuesto tiene un anillo pirrolidina similar pero difiere en la longitud de la cadena alquílica y el patrón de sustitución.
La singularidad de 1-(2-(2-Metoxifenil)pirrolidin-1-il)etanona radica en su patrón de sustitución específico, que influye en su comportamiento químico y biológico .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-9-5-7-12(14)11-6-3-4-8-13(11)16-2/h3-4,6,8,12H,5,7,9H2,1-2H3 |
Clave InChI |
DGDYNAFMGIRUOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803246.png)
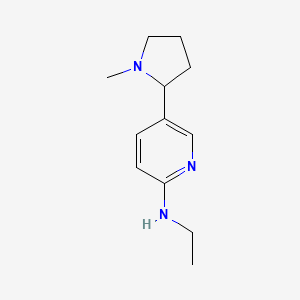
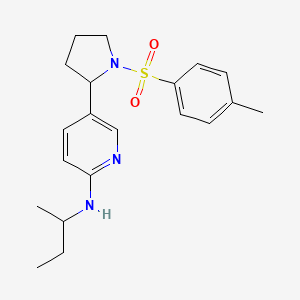





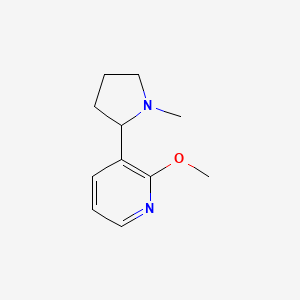
![2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11803298.png)
